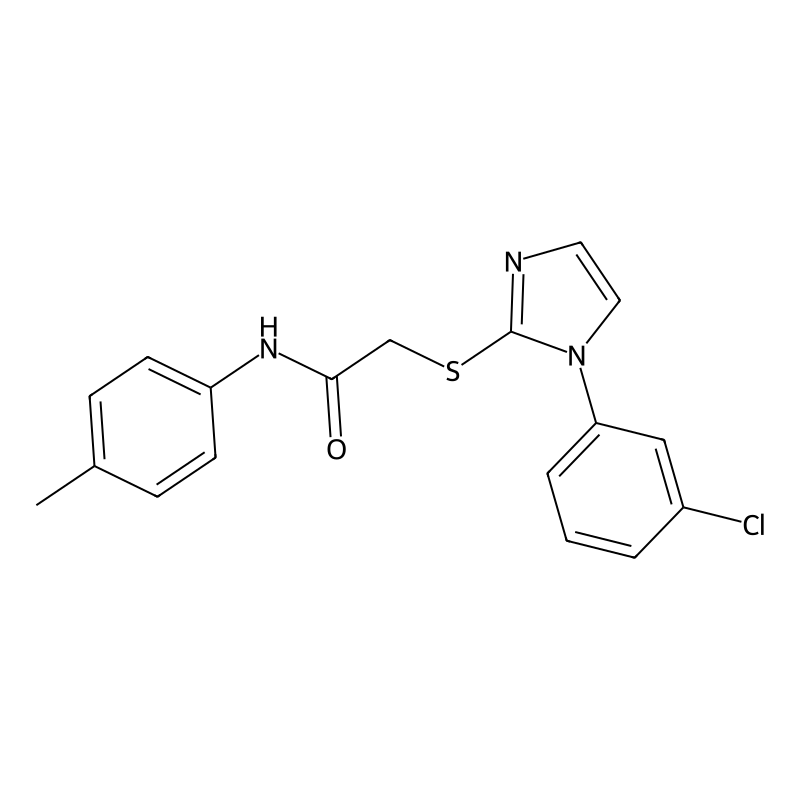

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and a p-tolyl acetamide moiety. The presence of a 3-chlorophenyl group enhances its potential biological activity. This compound is notable for its unique combination of functional groups, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately 403.89 g/mol .

- Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

- Reduction: The imidazole ring may be reduced under catalytic hydrogenation conditions to yield dihydroimidazole derivatives.

- Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Major Products from Reactions- Oxidation: Sulfoxide or sulfone derivatives.

- Reduction: Dihydroimidazole derivatives.

- Substitution: Functionalized chlorophenyl derivatives.

Research indicates that 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its structural features that may enhance interactions with biological targets. The presence of the imidazole and thiazole moieties contributes to its pharmacological properties, making it a candidate for further development in drug discovery .

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves several steps:

- Imidazole Ring Formation: This can be achieved through condensation reactions involving appropriate precursors such as glyoxal and amines.

- Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions using chlorobenzyl derivatives.

- Thioether Linkage Formation: Achieved by reacting the chlorophenyl-imidazole intermediate with thiourea or similar reagents.

- Acetamide Formation: The final step involves attaching the p-tolyl acetamide group through acylation reactions .

The compound has various applications across different fields, including:

- Medicinal Chemistry: Investigated for potential therapeutic uses due to its antimicrobial and anticancer properties.

- Materials Science: Explored for use in organic semiconductors and light-emitting diodes (OLEDs).

- Industrial Chemistry: Utilized in the synthesis of other chemical compounds and materials .

Studies on the interactions of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide with biological targets are ongoing. Its unique structural features allow it to interact with various biomolecules, potentially leading to significant pharmacological effects. Research is focused on understanding its mechanism of action and optimizing its efficacy against specific diseases .

Several compounds share structural similarities with 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. Notable examples include:

- 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide

- N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide

- Ethyl 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Uniqueness

The uniqueness of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific combination of the imidazole and thiazole moieties along with the chlorophenyl substituent, which may enhance its interaction with biological targets compared to other similar compounds. Its structural complexity and potential bioactivity make it a valuable compound in medicinal chemistry research .